molecular formula C16H30O2 B14397296 14-Methylpentadec-2-enoic acid CAS No. 88244-35-3

14-Methylpentadec-2-enoic acid

Cat. No.: B14397296
CAS No.: 88244-35-3
M. Wt: 254.41 g/mol
InChI Key: WTXXSZUATXIAJO-UHFFFAOYSA-N
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Description

14-Methylpentadec-2-enoic acid, also known under the identifier CHEBI:87146, is a defined alpha,beta-unsaturated monocarboxylic acid characterized by a cis-configuration (Z-isomer) at the double bond and a methyl branch at the 14th carbon of its pentadecenoic chain . This specific structure classifies it among unique and rare branched-chain fatty acids that are of significant interest in advanced chemical and biological research. Such unusual fatty acids are increasingly investigated as key components incorporated into complex natural products, particularly linear and cyclic lipopeptides isolated from bacteria, cyanobacteria, and other biological sources . These lipopeptides have demonstrated a range of promising biological activities in scientific studies, including antibacterial, antimicrobial, antifungal, and antitumor properties, making their constituent fatty acids vital for structure-activity relationship (SAR) studies . Researchers utilize this compound as a critical building block in synthetic chemistry for constructing complex lipid structures and as an analytical standard in lipidomics to identify and quantify novel fatty acid species in biological samples. The product is provided for laboratory research purposes. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88244-35-3

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

14-methylpentadec-2-enoic acid

InChI

InChI=1S/C16H30O2/c1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18/h12,14-15H,3-11,13H2,1-2H3,(H,17,18)

InChI Key

WTXXSZUATXIAJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCC=CC(=O)O

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of 14 Methylpentadec 2 Enoic Acid

Isolation and Identification from Biological Sources

The identification of 14-Methylpentadec-2-enoic acid is primarily linked to its role as a structural component of larger, biologically active molecules produced by microorganisms.

Fungal Metabolites: Association with Glycinocin Lipopeptides (e.g., Glycinocin B)

This compound has been definitively identified as the fatty acid component of Glycinocin B, a novel cyclolipopeptide. researchgate.net Glycinocins are a family of antibiotics isolated from the fermentation broth of a terrestrial Actinomycete species. nih.govjst.go.jp The structure of Glycinocin B incorporates (E)-14-methylpentadec-2-enoic acid, highlighting a direct link between this specific fatty acid and complex fungal metabolites. researchgate.net The glycinocins are structurally related to the amphomycin group of antibiotics. researchgate.netnih.govjst.go.jp

Microbial Producers and Isolation Methodologies

Branched-chain fatty acids, including isomers and related structures to this compound, are known products of various bacteria. While this specific 2-enoic acid is linked to Actinomycetes through Glycinocin B, other branched-chain fatty acids are commonly found in genera such as Bacillus, Citrobacter, and Enterobacter. nih.gov

The isolation of such lipopeptides, which contain the fatty acid moiety, follows a general multi-step methodology:

Extraction: The process often begins with the extraction of the lipopeptides from the culture supernatant using methods like acid precipitation followed by solvent extraction with methanol (B129727) or butanol. nih.govnih.govoup.com

Purification: The crude extract is then subjected to purification, most commonly using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18). nih.govnih.govoup.com

Table 1: Microbial Sources of Related Branched-Chain Fatty Acids and Lipopeptides

Microbial GenusAssociated Product(s)Reference(s)
ActinomyceteGlycinocin B researchgate.netnih.gov
BacillusSurfactin, Iturin, Fengycin oup.comfrontiersin.org
CitrobacterVarious lipopeptides nih.gov
EnterobacterVarious lipopeptides nih.gov

Enzymatic and Metabolic Pathways for Branched-Chain Fatty Acid Synthesis

The biosynthesis of a molecule like this compound involves two key processes: the introduction of a methyl branch and the formation of a double bond at the C-2 position.

Mechanisms of Methyl Branch Introduction

The synthesis of branched-chain fatty acids (BCFAs) deviates from the standard fatty acid synthesis pathway through the use of alternative starter or extender units.

Branched Starter Units: The process can be initiated using short-chain branched acyl-CoAs derived from the degradation of branched-chain amino acids. For instance, isovaleryl-CoA (from leucine), isobutyryl-CoA (from valine), and 2-methylbutyryl-CoA (from isoleucine) can serve as primers for the fatty acid synthase (FAS) complex. This mechanism typically results in iso- and anteiso- fatty acids, where the methyl group is on the penultimate or antepenultimate carbon, respectively.

Methylmalonyl-CoA as an Extender: Mid-chain branching, as seen in this compound (an iso-form), can be introduced by the incorporation of methylmalonyl-CoA instead of the usual malonyl-CoA during the elongation cycles of fatty acid synthesis.

Desaturation Mechanisms Leading to the 2-Enoic Structure

The formation of a double bond between the alpha and beta carbons (C-2 and C-3) results in the characteristic 2-enoic structure. This feature is a common intermediate in fatty acid metabolism.

Dehydration in Fatty Acid Synthesis: During each cycle of fatty acid synthesis, a dehydration step is catalyzed by a 3-hydroxyacyl-ACP dehydratase, which creates a trans-2-enoyl-ACP intermediate. Normally, this intermediate is immediately reduced by an enoyl-ACP reductase to form a saturated acyl-ACP. wikipedia.org The existence of this compound suggests a metabolic scenario where this trans-2-enoyl intermediate is released from the synthase complex before the final reduction step.

Oxidation Pathways: Alternatively, the α,β-unsaturated structure is the hallmark intermediate of the β-oxidation pathway, where acyl-CoA dehydrogenase creates a trans-2-enoyl-CoA. While β-oxidation is a catabolic process, its intermediates can sometimes be channeled into other metabolic routes. Furthermore, α-oxidation is a pathway used to metabolize branched-chain fatty acids by removing a single carbon from the carboxyl end. biochemden.comwikipedia.orgmicrobenotes.com This process involves hydroxylation at the α-carbon, which could be a precursor step to desaturation in some contexts. ourbiochemistry.com

Role of Reductases: The enzyme trans-2-enoyl-CoA reductase is responsible for reducing the C2-C3 double bond in both the final step of the fatty acid elongation cycle and in degradative pathways. nih.govnih.govwikipedia.org The activity of this enzyme is critical; its absence or bypass would lead to the accumulation or release of a 2-enoic fatty acid.

Ecological Contexts of Natural Production

The production of branched-chain and unsaturated fatty acids by microorganisms is often an adaptive response to environmental conditions. These lipids are incorporated into the cell membrane, influencing its physical properties.

Membrane Fluidity: BCFAs, with their methyl branches, disrupt the tight packing of acyl chains in the phospholipid bilayer. This increases membrane fluidity and lowers the phase transition temperature. This is a crucial adaptation for microorganisms living in cold environments, such as the deep sea or psychrophilic habitats, allowing them to maintain membrane function at low temperatures. frontiersin.org

Antimicrobial Activity: When incorporated into lipopeptides like the glycinocins, the fatty acid tail plays a vital role in the molecule's antimicrobial mechanism. The lipid portion helps the molecule to insert into the cell membranes of target bacteria, disrupting membrane integrity and leading to cell death. frontiersin.orgnih.gov The specific structure of the fatty acid, including its length and branching, can modulate the potency and spectrum of this activity.

Synthetic Methodologies and Analog Development of 14 Methylpentadec 2 Enoic Acid

Total Synthesis Strategies for Stereoisomers of 14-Methylpentadec-2-enoic Acid

The spatial arrangement of atoms, or stereochemistry, around the double bond and the chiral center of this compound is crucial for its biological activity. Therefore, developing stereoselective synthesis methods is a primary goal for chemists in this field.

Preparation of (E)-14-Methylpentadec-2-enoic Acid via Alkynoic Acid Hydrogenation

The synthesis of the (E)-isomer, or trans-isomer, of α,β-unsaturated acids is commonly achieved through the reduction of a corresponding alkynoic acid. For the specific synthesis of (E)-14-methylpentadec-2-enoic acid, a key intermediate would be 14-methylpentadec-2-ynoic acid.

A standard and effective method for this transformation is the dissolving metal reduction. This typically involves using sodium (Na) metal in liquid ammonia (B1221849) (NH₃) at low temperatures. The mechanism involves the addition of electrons from the sodium metal to the alkyne, forming a radical anion intermediate. This is followed by protonation by the ammonia solvent, leading to a vinyl radical. A second electron transfer and protonation step results in the final trans-alkene product with high stereoselectivity.

Table 1: General Reaction Scheme for (E)-Isomer Synthesis

Reactant Reagents Product

While this method is a cornerstone of synthetic organic chemistry for creating trans-alkenes, specific literature detailing the synthesis of (E)-14-methylpentadec-2-enoic acid via this route is not prominently documented, though the principle is well-established.

Synthesis of cis-14-Methylpentadec-2-enoic Acid as Quorum Sensing Signal Analogs

A number of structurally related cis-2-alkenoic acids are known to function as diffusible signal factors (DSF) in bacterial quorum sensing (QS), a cell-to-cell communication system that regulates gene expression. mdpi.comnih.gov For instance, cis-2-dodecenoic acid (BDSF) is a well-studied QS signal in Burkholderia cenocepacia. nih.govcore.ac.uk These molecules are involved in controlling virulence, biofilm formation, and other collective behaviors. nih.gov The synthesis of analogs like cis-14-methylpentadec-2-enoic acid is therefore of significant interest for probing the specificity of DSF receptors and for developing QS modulators.

The synthesis of the cis or (Z)-isomer of this fatty acid would typically rely on the partial hydrogenation of the precursor, 14-methylpentadec-2-ynoic acid, using a poisoned catalyst. The most common method is Lindlar's catalyst, which consists of palladium deposited on calcium carbonate and treated with lead acetate (B1210297) and quinoline. This deactivation of the catalyst prevents over-reduction of the alkyne to the fully saturated alkane, stopping the reaction at the cis-alkene stage.

An improved synthesis for a related isomer, (Z)-14-methyl-9-pentadecenoic acid, was developed using a multi-step approach starting from 8-bromo-1-octanol (B1265630) and involving acetylide coupling reactions, which culminated in a Lindlar hydrogenation to establish the cis double bond. nih.govresearchgate.net This general strategy can be adapted for the synthesis of the target cis-2-enoic acid.

Table 2: General Reaction Scheme for (Z)-Isomer Synthesis

Reactant Reagents Product

Asymmetric Synthesis Routes for Chiral Fatty Acids and their Precursors

The methyl group at the C-14 position of this compound creates a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers (R and S). Biological systems often exhibit high stereospecificity, where only one enantiomer is active. Therefore, asymmetric synthesis, which selectively produces one enantiomer over the other, is highly valuable.

Routes to enantiomerically pure branched-chain fatty acids often begin with a readily available chiral starting material (a "chiral pool" approach) or employ a chiral auxiliary. Chiral auxiliaries are temporary additions to the molecule that direct a reaction to occur from a specific direction, thereby creating the desired stereocenter. After the key stereocenter-forming step, the auxiliary is removed. For example, oxazolidinones can be used as chiral auxiliaries in the alkylation of acyl groups to create chiral centers. usm.edu

A plausible asymmetric route to a precursor for this compound could involve the asymmetric alkylation of a chiral imide or oxazolidinone derivative to introduce the iso-butyl group at the terminus of a long-chain carboxylic acid derivative, thus establishing the chiral center at what will become the C-14 position.

Derivatization and Structural Modification for Research Probes

Modifying the structure of this compound allows for the creation of molecular probes to study its metabolic fate, mechanism of action, and interactions with biological targets.

Preparation of Saturated Derivatives (e.g., 14-methylpentadecanoic acid)

The saturated analog, 14-methylpentadecanoic acid (also known as isopalmitic acid), serves as an important control compound in biological assays to determine the significance of the C-2 double bond. The preparation of this derivative is straightforward and typically involves catalytic hydrogenation of the unsaturated parent compound.

The reaction uses a heterogeneous catalyst, most commonly palladium on a carbon support (Pd/C), in the presence of hydrogen gas. The unsaturated fatty acid is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate, and stirred under a hydrogen atmosphere with the catalyst until the reaction is complete. This method efficiently reduces the carbon-carbon double bond to a single bond, yielding the saturated fatty acid with high purity.

Table 3: Synthesis of Saturated Derivative

Reactant Reagents Product

Synthesis of Related Methyl-Branched, Methoxylated Fatty Acids (e.g., 2-methoxy-14-methylpentadecanoic acid)

Methoxylated fatty acids are another class of derivatives that have been identified in marine organisms and possess interesting biological activities. The total synthesis of 2-methoxy-14-methylpentadecanoic acid, a compound identified in the Caribbean sponge Agelas dispar, has been successfully accomplished. researchgate.netnih.gov

Design and Synthesis of Structural Analogs for Mechanistic Elucidation

The elucidation of the precise mechanism of action of a bioactive compound like this compound is a complex process that often necessitates the design and synthesis of a variety of structural analogs. While specific studies detailing the synthesis of analogs of this compound for mechanistic elucidation are not extensively documented in publicly available literature, the principles of medicinal chemistry and chemical biology provide a clear framework for how such an investigation would be approached. The synthesis of structural analogs allows researchers to probe the specific molecular interactions between the compound and its biological target, thereby revealing the structural features essential for its activity.

The design of structural analogs of this compound would systematically modify key features of the molecule. These modifications would aim to understand the structure-activity relationship (SAR), addressing questions about the importance of the chain length, the position of the methyl branch, and the role of the α,β-unsaturated carboxylic acid moiety.

Key Structural Features for Analog Design:

Alkyl Chain Length: Analogs with varying chain lengths would be synthesized to determine the optimal length for biological activity. This would involve the synthesis of homologs with both shorter and longer carbon chains.

Methyl Branch Position: The iso-branching at the 14th position is a key characteristic. Analogs with the methyl group at different positions along the fatty acid chain, or with alternative branching patterns (e.g., anteiso-branching), would help to determine the steric and electronic requirements of the binding pocket of its biological target. nih.gov The size of the branching group could also be varied (e.g., ethyl, propyl) to further probe the spatial constraints of the target. nih.gov

α,β-Unsaturation: The conjugated double bond in the 2-position is a reactive Michael acceptor and is crucial for the chemical properties of the molecule. Analogs could include the corresponding saturated fatty acid (14-methylpentadecanoic acid) to assess the role of the double bond in the compound's activity. ontosight.ai Furthermore, the geometry of the double bond (E vs. Z) could be varied to understand its impact on the molecule's conformation and binding.

Carboxylic Acid Moiety: The carboxylic acid group is likely a key interaction point with a biological target. Analogs where this group is modified, for instance, by esterification to a methyl or ethyl ester, or conversion to an amide, would help to clarify the importance of the acidic proton and the carboxylate group for activity.

The synthesis of these analogs would likely employ established methods of organic synthesis. For instance, the synthesis of branched-chain fatty acids can be achieved through various routes, including the use of Grignard reagents, Wittig reactions to introduce the double bond, and subsequent elaboration of the carbon chain.

A hypothetical set of structural analogs designed to elucidate the mechanism of action of this compound is presented in the table below. The systematic evaluation of the biological activity of these analogs would provide valuable insights into the molecular basis of action of the parent compound.

Table of Hypothetical Structural Analogs for Mechanistic Studies

Analog Name Structural Modification from Parent Compound Rationale for Design
14-Methylpentadecanoic acidSaturation of the C2-C3 double bondTo determine the importance of the α,β-unsaturation for biological activity.
(Z)-14-Methylpentadec-2-enoic acidChange in the stereochemistry of the C2-C3 double bondTo assess the influence of geometric isomerism on target binding.
13-Methylpentadec-2-enoic acidShift in the position of the methyl branchTo probe the steric requirements of the target's binding pocket.
14-Methylhexadec-2-enoic acidElongation of the carbon chain by one methylene (B1212753) unitTo evaluate the effect of chain length on biological activity.
14-Methyltetradec-2-enoic acidShortening of the carbon chain by one methylene unitTo evaluate the effect of chain length on biological activity.
Methyl 14-methylpentadec-2-enoateEsterification of the carboxylic acidTo determine the necessity of the acidic proton for biological interactions.

The study of such a library of analogs would be a critical step in identifying the cellular target(s) of this compound and unraveling its mechanism of action.

Mechanistic Investigations of 14 Methylpentadec 2 Enoic Acid S Biological Activities

Unraveling the Interference with Bacterial Quorum Sensing (QS) Systems

Burkholderia cenocepacia utilizes a complex network of signaling molecules to coordinate its behavior, including the production of virulence factors. At the heart of this network are two key quorum sensing systems: the Burkholderia Diffusible Signal Factor (BDSF) system, which uses cis-2-dodecenoic acid as its signal, and the N-Acyl Homoserine Lactone (AHL) system. Research has revealed that 14-Methylpentadec-2-enoic acid can effectively disrupt both of these critical communication channels.

Targeting Burkholderia cenocepacia Quorum Sensing Mechanisms

This compound has been identified as a potent inhibitor of the quorum sensing systems in Burkholderia cenocepacia. nih.govnih.gov As a structural analogue of the native BDSF signal, cis-2-dodecenoic acid, it is believed to interfere with the normal signaling cascade. researchgate.net This interference leads to a reduction in virulence-associated phenotypes, such as biofilm formation and motility, without directly inhibiting the growth of the bacteria. nih.govnih.govresearchgate.net This anti-virulence approach is a significant area of interest for developing new therapeutic strategies against antibiotic-resistant pathogens.

Modulation of Burkholderia Diffusible Signal Factor (BDSF, cis-2-dodecenoic acid) Production and Signaling Pathways

The primary mechanism by which this compound disrupts the BDSF system is by inhibiting the production of the BDSF signal itself. nih.govnih.govresearchgate.net This leads to a dampening of the entire downstream signaling pathway that is dependent on BDSF. The BDSF signaling system is known to regulate the production of various virulence factors and is interconnected with other regulatory networks within the bacterium. By reducing the availability of the BDSF signal, this compound effectively cripples a key communication line used by B. cenocepacia to coordinate its pathogenic activities. nih.govnih.govresearchgate.net

Suppression of N-Acyl Homoserine Lactone (AHL) Signal Production

In addition to its impact on the BDSF system, this compound also significantly reduces the production of N-Acyl Homoserine Lactone (AHL) signals in B. cenocepacia. nih.govnih.govresearchgate.net The AHL quorum sensing system is another crucial communication network that controls a variety of genes involved in virulence. The ability of a single compound to suppress two distinct and vital quorum sensing systems highlights its potential as a broad-spectrum anti-quorum sensing agent against this pathogen. nih.govnih.govresearchgate.net

Molecular Targets and Downstream Regulatory Effects

The inhibitory effects of this compound on quorum sensing are rooted in its ability to modulate the expression of key genes and interact with the regulatory components of these signaling pathways.

Inhibition of Quorum Sensing Signal Synthase Gene Expression (e.g., rpfFBc and cepI genes)

Genetic and biochemical analyses have demonstrated that this compound decreases the expression of the genes responsible for synthesizing the quorum sensing signals. nih.govnih.govresearchgate.net Specifically, it has been shown to inhibit the expression of the rpfFBc gene, which encodes the synthase for the BDSF signal. nih.govnih.govresearchgate.net Furthermore, it also downregulates the expression of the cepI gene, the synthase for the AHL signal. nih.govnih.govresearchgate.net By targeting the very source of the signal molecules, the compound effectively shuts down the communication systems at their origin.

Interactions with Quorum Sensing Regulators (e.g., RpfR, RqpR, CepR)

The precise molecular interactions with the primary quorum sensing regulators are still an area of active investigation. The BDSF signal is recognized by its receptor, RpfR. While direct binding of this compound to RpfR has not been definitively shown, its structural similarity to BDSF suggests a competitive inhibition mechanism may be at play. Another key regulator, RqpR, which is part of a two-component system, directly controls the expression of both the BDSF and AHL synthase genes. The observed decrease in rpfFBc and cepI gene expression following treatment with this compound suggests an upstream interference in the regulatory cascade that likely involves the RqpR system. The CepR protein is the receptor for the AHL signal, and the reduced production of AHLs by this compound indirectly impacts the activation of this regulator.

Specificity of Action: Lack of Inhibition on Bacterial Growth Rate

A key characteristic of quorum sensing inhibitors is their ability to disrupt bacterial communication and coordination without exerting direct bactericidal or bacteriostatic effects. This specificity of action is crucial as it reduces the selective pressure for the development of resistance compared to traditional antibiotics. Research on fatty acids structurally similar to this compound has demonstrated this principle. For instance, studies on the branched-chain fatty acid (BCFA) 12-methyltetradecanoic acid, a close structural analog, have shown that while it effectively inhibits complex bacterial behaviors, it does not significantly impede bacterial growth in liquid cultures. nih.gov This indicates that the compound's primary mechanism is the interruption of signaling pathways rather than interference with essential life processes, positioning it as a modulator of bacterial behavior rather than a conventional antimicrobial agent.

Impact on Bacterial Phenotypes Governed by Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. This coordinated activity governs a variety of phenotypes, including motility, biofilm formation, and the production of virulence factors. By interfering with QS pathways, certain fatty acids can attenuate these pathogenic traits.

Swarming motility is a rapid, coordinated movement of a bacterial population across a semi-solid surface, which is often associated with increased virulence and biofilm formation. researchgate.net Research has shown that specific fatty acids can act as potent inhibitors of this collective behavior.

A study on Pseudomonas aeruginosa PAO1 demonstrated that the branched-chain fatty acid 12-methyltetradecanoic acid completely inhibited swarming motility at a concentration of 10 µg/mL. nih.gov In contrast, its effect on flagella-driven swimming motility was only slight, and it had no effect on pili-mediated twitching motility, suggesting a specific impact on the complex swarming phenotype. nih.gov Other branched-chain and unsaturated fatty acids also displayed similar inhibitory effects on swarming. nih.gov Given the structural similarities, this compound is anticipated to exhibit comparable activity in attenuating bacterial swarming.

Table 1: Effect of 12-Methyltetradecanoic Acid on P. aeruginosa Motility

Motility TypeObservationReference
Swarming MotilityCompletely inhibited nih.gov
Swimming MotilitySlightly repressed nih.gov
Twitching MotilityNo effect nih.gov

Biofilms are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances, which adhere to surfaces. nih.gov These structures provide significant protection against antibiotics and host immune responses. nih.gov Fatty acid signaling molecules have emerged as key regulators of biofilm life cycles, capable of both preventing their formation and inducing their dispersal. nih.govmdpi.com

The branched-chain fatty acid 12-methyltetradecanoic acid has been shown to repress biofilm formation in P. aeruginosa by 31%. nih.gov This antibiofilm activity is a common trait among related fatty acids, which can interfere with the initial stages of bacterial attachment and the maturation of the biofilm structure. nih.govnih.gov For example, the diffusible signal factor (DSF) family of fatty acids, such as cis-2-decenoic acid, can prevent biofilm formation by keeping cells in a more metabolically active and dispersive state. nih.gov This suggests that this compound likely interferes with the QS-regulated pathways that control the switch from a planktonic (free-swimming) to a sessile (biofilm) lifestyle.

Table 2: Reported Biofilm Inhibition by a Structurally Related Fatty Acid

CompoundTarget OrganismBiofilm Inhibition (%)Reference
12-Methyltetradecanoic AcidP. aeruginosa PAO131% nih.gov

The expression of many bacterial virulence factors, including toxins and tissue-degrading enzymes like metalloproteases, is tightly controlled by quorum sensing systems. nih.gov When the bacterial population reaches a critical density, the QS system activates, triggering a coordinated attack. By disrupting QS signaling, anti-QS molecules can effectively "disarm" bacteria, reducing their pathogenicity.

Fatty acid QS inhibitors have been shown to downregulate the production of various virulence factors. For instance, cis-2-decenoic acid has been observed to cause a reduction in the production of the siderophore pyoverdine, a key virulence factor in P. aeruginosa. nih.gov The agr QS system, when activated, is known to enhance the expression of virulence factors such as tissue-degrading enzymes. nih.gov Therefore, by interfering with these signaling cascades, fatty acids like this compound are mechanistically poised to decrease the expression of secreted virulence factors, including metalloproteases, thereby mitigating the pathogen's ability to cause damage to host tissues.

Comparative Mechanistic Studies with Other Fatty Acid-Based Quorum Sensing Inhibitors

The mechanisms by which fatty acids modulate bacterial behavior are diverse and depend on their specific chemical structures. Comparing this compound (as inferred from its analogs) with other fatty acid inhibitors reveals different strategies for disrupting bacterial coordination.

Branched-Chain Fatty Acids (BCFAs): Like 12-methyltetradecanoic acid, these compounds appear to primarily target surface-associated behaviors. They strongly inhibit swarming motility and moderately inhibit biofilm formation without affecting bacterial growth, suggesting an interference with the regulatory networks that govern these complex multicellular processes in P. aeruginosa. nih.gov

Diffusible Signal Factor (DSF) Family: This family includes unsaturated fatty acids like cis-2-decenoic acid and cis-11-methyl-2-dodecenoic acid. nih.govmdpi.com These molecules act as interspecies signaling messengers that actively induce biofilm dispersion, causing established biofilms to break apart. nih.gov Unlike the more passive inhibitory action of some BCFAs, DSFs trigger a specific physiological response that reverts biofilm cells to a planktonic state. nih.gov

Saturated Fatty Acids: Straight-chain saturated fatty acids, such as dodecanoic acid and tetradecanoic acid, have also been found to block swarming motility. uni-konstanz.de Their mechanism in Serratia marcescens has been linked to the modulation of specific regulatory systems, such as the RssAB two-component system, which controls swarming behavior. uni-konstanz.de

This comparison highlights that while various fatty acids can achieve similar outcomes—such as reduced motility and biofilm formation—their precise molecular targets and mechanistic pathways can differ significantly, ranging from the inhibition of regulatory systems to the active induction of dispersion.

Table 3: Comparison of Different Fatty Acid-Based Quorum Sensing Inhibitors

Fatty Acid ClassExample CompoundPrimary Observed EffectsProposed MechanismReference
Branched-Chain Fatty Acid (BCFA) 12-Methyltetradecanoic acidInhibition of swarming motility and biofilm formationInterference with regulatory networks for multicellular behavior nih.gov
Unsaturated Fatty Acid (DSF family) cis-2-Decenoic acidInduction of biofilm dispersion; prevention of biofilm formationActs as a signaling molecule to trigger a dispersive state nih.gov
Saturated Fatty Acid Dodecanoic acidInhibition of swarming motilityModulation of specific regulatory systems (e.g., RssAB) uni-konstanz.de

Advanced Analytical Methodologies for 14 Methylpentadec 2 Enoic Acid Research

Chromatographic Separations for Isolation and Quantification

Chromatographic techniques are indispensable for separating 14-Methylpentadec-2-enoic acid from other fatty acids and sample components, enabling both its identification and the measurement of its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, including branched-chain and unsaturated variants like this compound. For GC-MS analysis, carboxylic acids are typically converted into more volatile fatty acid methyl esters (FAMEs). semanticscholar.org The sample is then introduced into the GC, where it is vaporized and separated based on boiling point and polarity on a long capillary column, such as an Rtx-Ms column. semanticscholar.org The temperature of the column is gradually increased in a programmed manner to facilitate the elution of compounds over time. semanticscholar.org

Following separation in the gas chromatograph, the molecules enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). semanticscholar.org The resulting mass spectrum provides a molecular fingerprint. The mass spectrum of the saturated analogue, methyl 14-methylpentadecanoate, shows characteristic fragments at m/z 74 and 87. frontiersin.org However, for unsaturated FAMEs, the standard mass spectrum often does not provide unambiguous information about the location of double bonds or methyl branches. researchgate.net To overcome this, derivatization to N-acylpyrrolidides or picolinyl esters can be employed. researchgate.net The fragmentation patterns of these derivatives are more informative; for instance, analysis of pyrrolidide derivatives reveals gaps of 12 atomic mass units between certain fragments, which can help pinpoint the location of a double bond. researchgate.net

Table 1: Typical GC-MS Parameters for Fatty Acid Methyl Ester (FAME) Analysis

Parameter Typical Setting Purpose
Column Rtx-Ms (or similar), 30m x 0.25mm x 0.25µm Separation of volatile compounds. semanticscholar.org
Carrier Gas Helium Inert gas to carry the sample through the column. semanticscholar.org
Injector Temp. 240 °C Ensures rapid vaporization of the sample. semanticscholar.org
Oven Program Start at 70°C, ramp to 220°C Separates compounds based on boiling points. semanticscholar.org
Ionization Mode Electron Impact (EI), 70 eV Fragments molecules for mass analysis. semanticscholar.org

| Mass Range | 50-500 m/z | Detects the mass-to-charge ratio of fragments. semanticscholar.org |

Ultra-Performance Liquid Chromatography (UPLC) offers a high-resolution separation alternative to GC, particularly for analyzing the fatty acid in its native form or for monitoring products from a synthetic reaction. UPLC systems use columns with smaller particles than traditional HPLC, resulting in significantly improved resolution, speed, and sensitivity. waters.com For the analysis of organic acids, a method using a system like the ACQUITY UPLC with an ACQUITY Premier Column can provide excellent peak shapes and sensitivity. waters.com

This technique is highly valuable for "product analysis," where it can be used to determine the purity of synthesized this compound or to quantify its presence in a reaction mixture. When coupled with a mass detector, such as a QDa Mass Detector, UPLC-MS allows for selective and sensitive detection, even for compounds present at low levels. waters.com The method can be optimized with a simple, non-buffered mobile phase, and standards are prepared by dissolving the analyte in a suitable solvent like MilliQ water for calibration. waters.com

Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

Once isolated, spectroscopic methods are employed to piece together the molecule's structure, confirm its elemental composition, and determine the 3D arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of this compound. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HMBC) experiments provides definitive structural evidence.

The ¹H NMR spectrum would feature characteristic signals confirming key structural motifs. Protons on the double bond (vinylic protons) at the C2 and C3 positions are expected to appear in the downfield region, typically between 5.7 and 7.1 ppm. chemicalbook.com The proton at C2 would likely be a doublet of triplets, while the C3 proton would be a doublet of triplets, with a large coupling constant characteristic of a trans configuration if present. The single proton at the C14 branching point would produce a multiplet, and the two terminal methyl groups of the iso-branch would appear as a doublet near 0.8-0.9 ppm.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms, including the carboxyl carbon (~170-180 ppm), the olefinic carbons (~120-150 ppm), and the aliphatic chain carbons. Two-dimensional techniques like Heteronuclear Multiple Bond Correlation (HMBC) would establish long-range correlations between protons and carbons, confirming the connectivity of the entire molecule, for instance, linking the vinylic protons to the carboxyl carbon. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Position Predicted Shift (ppm) Multiplicity Notes
COOH ~11-12 singlet (broad) Acidic proton, exchangeable.
H-3 ~7.0-7.2 doublet of triplets Vinylic proton, coupled to H-2 and H-4. chemicalbook.com
H-2 ~5.7-5.9 doublet of triplets Vinylic proton, coupled to H-3 and allylic H-4. chemicalbook.com
H-4 ~2.2-2.3 multiplet Allylic protons, coupled to vinylic protons.
-(CH₂)n- ~1.2-1.6 multiplet (broad) Methylene (B1212753) groups of the long chain.
H-14 ~1.5 multiplet Methine proton at the branch point.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, which is used to determine its elemental formula. For this compound (C₁₆H₃₀O₂), the expected exact mass would be calculated and compared to the experimental value, with a match within a few parts per million confirming the formula. The methyl ester of this acid (C₁₇H₃₂O₂) would have an exact mass of 268.24023 Da.

Beyond accurate mass, HRMS is used for fragmentation analysis to further confirm the structure. As with GC-MS, the fragmentation of the underivatized fatty acid may not be sufficient to locate the double bond and methyl branch. researchgate.net Therefore, derivatization is key. The fragmentation pattern of derivatives like 3-pyridylmethyl (picolinyl) esters can be particularly revealing, as they tend to produce strong cleavage ions that allow for the localization of structural features along the fatty acid chain. researchgate.net

Table 3: Calculated Exact Masses for this compound (C₁₆H₃₀O₂) and its Methyl Ester (C₁₇H₃₂O₂) for HRMS Analysis

Species Formula Adduct Calculated m/z
Acid C₁₆H₃₀O₂ [M+H]⁺ 255.23186
Acid C₁₆H₃₀O₂ [M+Na]⁺ 277.21380
Acid C₁₆H₃₀O₂ [M-H]⁻ 253.21726
Methyl Ester C₁₇H₃₂O₂ [M+H]⁺ 269.24751

The carbon atom at position 14 in this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers), designated as (R) or (S). Chiroptical methods are essential for determining which enantiomer is present and in what purity.

The primary technique for this is Electronic Circular Dichroism (ECD). researchgate.net ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net The α,β-unsaturated carboxylic acid group in this compound acts as a chromophore, making it suitable for ECD analysis. The process involves comparing the experimentally measured ECD spectrum with theoretical spectra calculated using quantum mechanics, typically with Time-Dependent Density Functional Theory (TDDFT). researchgate.net A theoretical spectrum is calculated for a specific enantiomer (e.g., the S-form), and if it matches the experimental spectrum, the absolute configuration of the sample is confirmed as S. researchgate.net This computational approach is a reliable and widely used method for assigning the absolute configuration of natural products. researchgate.net

Optical Rotation (OR), which measures the rotation of plane-polarized light, can be used as a complementary technique to ECD to further verify the stereochemical assignment. researchgate.net

Biochemical and Molecular Assays for Activity Profiling

To characterize the inhibitory effects of cis-14-methylpentadec-2-enoic acid on quorum sensing, researchers employ a variety of biochemical and molecular techniques. These assays are designed to measure changes in gene expression and the production of signaling molecules that are hallmarks of QS-regulated pathways.

Reporter gene assays are a cornerstone for quantifying the influence of a compound on specific gene promoters. In the study of cis-14-methylpentadec-2-enoic acid's effect on Burkholderia cenocepacia, a β-galactosidase (β-Gal) reporter system is utilized. nih.gov This involves a reporter strain of B. cenocepacia H111 that carries a plasmid with a lacZ gene fusion. The lacZ gene, which encodes for β-galactosidase, is placed under the control of the promoter of a QS-regulated gene, such as the lectin-encoding bclACB operon. nih.gov The expression of this operon is positively regulated by both the BDSF and the N-acyl homoserine lactone (AHL) quorum sensing systems. nih.gov

When cis-14-methylpentadec-2-enoic acid is introduced to the bacterial culture, any interference with the QS signaling cascade will alter the expression of the bclACB operon. nih.gov This change in expression is then quantified by measuring the activity of the β-galactosidase enzyme produced. nih.gov A decrease in β-galactosidase activity, as observed in the presence of cis-14-methylpentadec-2-enoic acid, indicates a reduction in the transcription of the QS-regulated gene, thereby demonstrating the compound's inhibitory effect on the signaling pathway. researchgate.netnih.gov

The effect of cis-14-methylpentadec-2-enoic acid on the expression of the cepI gene, which is involved in AHL synthesis, is also assessed using a similar β-galactosidase reporter assay. researchgate.net The results from these assays provide quantitative data on how the compound specifically modulates the expression of genes central to the quorum sensing network. researchgate.net

Table 1: Effect of cis-14-methylpentadec-2-enoic acid on QS-regulated gene expression in B. cenocepacia H111

Assay Reporter Strain Effect of cis-14-methylpentadec-2-enoic acid Reference
β-galactosidase Assay H111(PbclACB-lacZ) Decreased β-galactosidase activity researchgate.netnih.gov
β-galactosidase Assay H111(PcepI-lacZ) Decreased β-galactosidase activity researchgate.net

Beyond examining gene expression, it is critical to directly measure the production of the quorum sensing signal molecules themselves. The research on cis-14-methylpentadec-2-enoic acid includes the quantitative analysis of both AHL and BDSF production in B. cenocepacia. researchgate.netnih.gov

Studies have demonstrated that cis-14-methylpentadec-2-enoic acid significantly reduces the production of both BDSF and AHL signals in B. cenocepacia. researchgate.netnih.govcore.ac.uk The quantification of AHL production is carried out at various time points during bacterial growth, both in the presence and absence of the inhibitory compound. For comparative analysis, the AHL production in the wild-type strain at a specific time point is often set as a 100% baseline to normalize the data. researchgate.net The findings indicate a substantial decrease in AHL levels when the bacteria are treated with cis-14-methylpentadec-2-enoic acid. researchgate.net

These quantitative assays confirm that the inhibitory action of cis-14-methylpentadec-2-enoic acid extends to the synthesis of the actual signaling molecules, thereby disrupting the communication network at a fundamental level. nih.govnih.gov This reduction in signal production is a key factor in the compound's ability to impair QS-regulated phenotypes such as motility and biofilm formation. nih.govnih.gov

**Table 2: Impact of cis-14-methylpentadec-2-enoic acid on QS Signal Molecule Production in *B. cenocepacia***

Signal Molecule Effect of cis-14-methylpentadec-2-enoic acid Reference
BDSF Reduced production researchgate.netnih.govnih.gov
AHL Reduced production researchgate.netnih.govnih.gov

Ecological and Biotechnological Implications of 14 Methylpentadec 2 Enoic Acid

Role in Microbial Community Dynamics and Inter-Kingdom Interactions

There is no specific research available that details the role of 14-Methylpentadec-2-enoic acid in mediating interactions within microbial communities or between different biological kingdoms.

Potential as a Component of Anti-Virulence Strategies

Information regarding the potential of this compound as an anti-virulence agent, which would involve targeting bacterial virulence factors rather than causing cell death, is not present in the current scientific literature.

Applications in Biofilm Control and Anti-Fouling Technologies

There are no available studies that have investigated the efficacy of this compound in controlling biofilm formation or its potential application in the development of anti-fouling technologies for marine or industrial surfaces.

Future Perspectives and Emerging Research Avenues for 14 Methylpentadec 2 Enoic Acid

Exploration of Undiscovered Natural Sources and Structural Diversity

Branched-chain fatty acids are known constituents of various natural sources, including ruminant products like milk and meat, as well as certain fish and fermented foods. mdpi.comacs.org They are significant components of bacterial membranes, where they play a crucial role in maintaining fluidity and function. mdpi.comlipotype.com While over 50 different BCFAs have been identified in ruminant-derived fats alone, the full extent of their natural distribution is likely far greater. mdpi.com

Future research should prioritize the systematic screening of diverse environmental niches for 14-methylpentadec-2-enoic acid and its structural analogues. Promising areas for investigation include:

Marine Environments: Oceans harbor a vast diversity of microorganisms, many of which remain uncultured and uncharacterized. These organisms represent a rich, untapped reservoir for novel fatty acids.

Soil Microbiomes: The complex microbial communities in various soil types are known producers of a wide array of bioactive compounds.

Extreme Environments: Microbes thriving in extreme conditions (extremophiles) often produce unique lipids to adapt their membranes to harsh temperatures, pressures, or pH levels.

Plant and Insect Symbionts: The symbiotic microorganisms associated with plants and insects are another potential source of novel BCFAs.

By exploring these frontiers, researchers can not only identify new sources of this compound but also discover novel structural variants with potentially enhanced or different biological activities.

Comprehensive Elucidation of Biosynthetic Enzymes and Genetic Determinants

The biosynthesis of BCFAs in ruminants is known to originate from rumen microorganisms, which convert branched-chain amino acids like leucine, valine, and isoleucine into fatty acids. mdpi.com This process is initiated by a BCAA transferase enzyme. mdpi.com However, the specific enzymatic pathways and genetic machinery responsible for the production of this compound, particularly the introduction of the double bond at the C-2 position, are not well understood.

Future research must focus on:

Enzyme Discovery and Characterization: Identifying and isolating the specific enzymes (e.g., desaturases, elongases, and synthases) involved in the biosynthetic pathway of this compound. This includes enzymes like the enoyl-coenzyme A (CoA) hydratases, which are known to be involved in the synthesis of related signaling molecules. core.ac.uk

Genetic Analysis: Pinpointing the genes and gene clusters that encode these biosynthetic enzymes. Studies have already shown that compounds like cis-14-methylpentadec-2-enoic acid can influence the expression of synthase-encoding genes for other signaling molecules, suggesting a complex regulatory network. nih.govasm.orgnih.gov

Metabolic Engineering: Once the genetic determinants are identified, metabolic engineering techniques could be employed to heterologously express the pathway in microbial hosts (like E. coli or yeast) for sustainable and scalable production.

A thorough understanding of the biosynthesis is fundamental for both discovering new structural analogues and for developing biotechnological production platforms.

Investigation of Broader Biological Roles in Diverse Organisms

While this anti-virulence activity is a promising avenue, the full spectrum of biological roles for this compound is likely much broader. Future investigations should explore:

Impact on Other Pathogens: Assessing its efficacy as a QS inhibitor against a wider range of clinically relevant bacteria.

Role in Eukaryotic Systems: BCFAs in general are being explored for their potential to inhibit cancer cell proliferation and for their anti-inflammatory properties. acs.orglipotype.comnih.gov Research is needed to determine if this compound possesses similar activities.

Ecological Significance: Understanding its natural role in microbial communication and competition within complex ecosystems.

The table below summarizes the known biological effects of the cis-isomer on Burkholderia cenocepacia.

Biological Process Effect of cis-14-methylpentadec-2-enoic acid References
Quorum Sensing (QS)Interference with BDSF and AHL systems nih.govasm.orgresearchgate.net
Signal ProductionReduction of BDSF and AHL signals nih.govasm.org
Gene ExpressionDecreased expression of synthase-encoding genes asm.orgnih.gov
Biofilm FormationImpairment/Inhibition asm.orgasm.org
Swarming MotilityImpairment/Inhibition asm.orgasm.org
VirulenceAttenuation nih.govasm.org
Bacterial GrowthNo significant inhibition asm.org

Development of Scalable and Sustainable Synthetic Routes for Research and Application

To facilitate further research and potential therapeutic development, access to significant quantities of pure this compound is essential. Current reported laboratory-scale syntheses provide a starting point. For instance, the (E)-isomer has been synthesized from its corresponding alkynoic acid via a reduction using a Lindlar catalyst. rsc.org Another method involves a multi-step process starting from a dibromoalkene. rsc.org

However, these methods may not be suitable for large-scale production. The future in this area requires a focus on:

Process Optimization: Improving the yields and efficiency of existing synthetic routes.

Catalytic Methods: Developing novel catalytic approaches that are more selective, reduce waste, and use less hazardous reagents.

Biocatalysis: Exploring the use of purified enzymes or whole-cell systems (once the biosynthetic pathway is elucidated) as a green and sustainable alternative to chemical synthesis.

Flow Chemistry: Implementing continuous flow manufacturing processes, which can offer improved safety, scalability, and consistency compared to batch production.

The development of robust and economical synthetic routes is a critical step in translating the scientific discoveries of this compound into practical applications.

Advanced Computational Chemistry and Structure-Activity Relationship (SAR) Modeling for Rational Design

The discovery that cis-14-methylpentadec-2-enoic acid was designed as a structural analogue of a bacterial signal molecule highlights the power of rational design. asm.org Building upon this, advanced computational tools can accelerate the development of new and more potent analogues. Structure-activity relationship (SAR) studies are crucial in this regard. For example, research on other BCFAs has shown that incorporating a cis-double bond can significantly improve anticancer activity, while increasing the size of the branching group can have a negative effect. nih.gov

Future efforts should leverage:

Molecular Docking: Simulating how this compound and its analogues bind to target proteins, such as QS receptors or biosynthetic enzymes.

Molecular Dynamics (MD) Simulations: Modeling the dynamic behavior of the molecule within a biological environment (e.g., a cell membrane or a protein's active site) to understand its mechanism of action at an atomic level.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of a series of compounds with their biological activity. These models can then predict the activity of new, unsynthesized molecules.

Machine Learning and AI: Using artificial intelligence algorithms to analyze large datasets and identify complex patterns in structure-activity relationships, guiding the design of novel compounds with desired properties.

Computational approaches, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), are already being used to model the properties of fatty acids in various systems. nih.gov Applying these and more advanced models will be instrumental in rationally designing the next generation of molecules based on the this compound scaffold.

Q & A

Q. How can mechanistic insights into the metabolic pathways of this compound be derived from conflicting in vitro and in vivo data?

  • Methodological Answer : Perform tracer studies (e.g., 13C-labeled compound) to track metabolite flux in both systems. Use compartmental pharmacokinetic modeling to reconcile differences in bioavailability or enzyme distribution. Cross-reference with transcriptomic data to identify tissue-specific expression of metabolizing enzymes .

Guidelines for Data Presentation and Validation

  • Data Tables : Include columns for raw data, normalized values, and statistical metrics (e.g., SD, p-values). Example:

    Sample IDPurity (%)Retention Time (min)Area Under Curve (AUC)
    MPDA-198.512.3450,230
    MPDA-297.812.4445,780
  • Critical Analysis : Discuss outliers using Grubbs' test and justify exclusion criteria. Compare results with literature using Bland-Altman plots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.